molecular formula C10H9Cl9 B1205812 2,3,5,6,8,8,9,10,10-Nonachlorobornane CAS No. 66860-80-8

2,3,5,6,8,8,9,10,10-Nonachlorobornane

Cat. No.: B1205812
CAS No.: 66860-80-8
M. Wt: 448.2 g/mol
InChI Key: ICTWAJXDCVGTJO-DVEWFSKLSA-N
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Description

2,3,5,6,8,8,9,10,10-Nonachlorobornane is a highly chlorinated organic compound with the molecular formula C10H9Cl9. It is a derivative of bornane, a bicyclic hydrocarbon, and is known for its high stability and persistence in the environment. This compound is also referred to as a toxaphene congener, specifically Parlar 50 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,8,8,9,10,10-Nonachlorobornane involves the chlorination of bornane derivatives. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. The process involves multiple steps of chlorination to achieve the high degree of chlorination observed in the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in large reactors where bornane derivatives are continuously chlorinated until the desired level of chlorination is achieved. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,8,8,9,10,10-Nonachlorobornane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6,8,8,9,10,10-Nonachlorobornane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6,8,8,9,10,10-Nonachlorobornane involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the nervous system, where it interferes with the transmission of nerve impulses. This is achieved through the inhibition of ion channels and receptors, leading to neurotoxic effects .

Comparison with Similar Compounds

2,3,5,6,8,8,9,10,10-Nonachlorobornane is unique due to its high degree of chlorination and stability. Similar compounds include:

    2,3,5,6,8,8,9,10-Octachlorobornane: Slightly less chlorinated and less stable.

    2,3,5,6,8,8,9,10,10-Decachlorobornane: More chlorinated but with similar stability.

    2,3,5,6,8,8,9,10,10-Nonachlorocamphene: Similar structure but different base hydrocarbon

These compounds share similar properties but differ in their degree of chlorination and specific applications.

Properties

IUPAC Name

(2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl9/c11-1-9(7(16)17)2-3(12)5(14)10(9,8(18)19)6(15)4(2)13/h2-8H,1H2/t2?,3-,4-,5+,6+,9+,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTWAJXDCVGTJO-DVEWFSKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@]1(C2[C@H]([C@@H](C1([C@H]([C@@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985486
Record name (2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66860-80-8, 151851-10-4
Record name 2,3,5,6,8,8,9,10,10-Nonachlorobornane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066860808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name B-9-1679
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N53S35030
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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